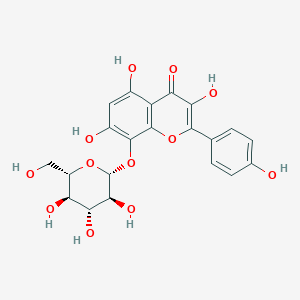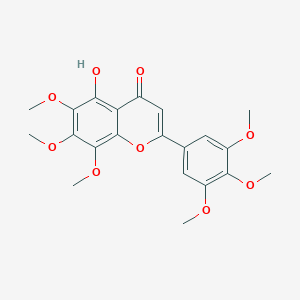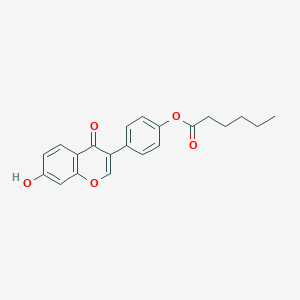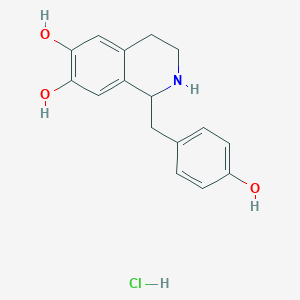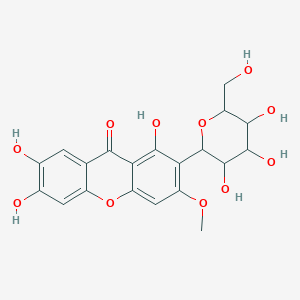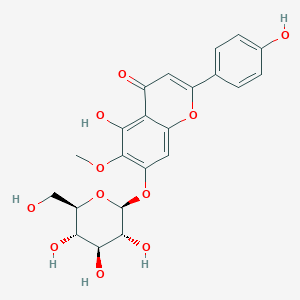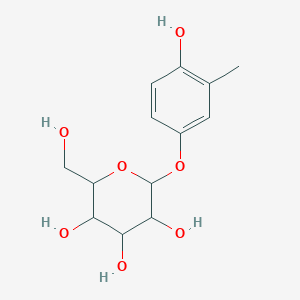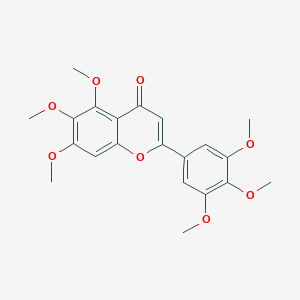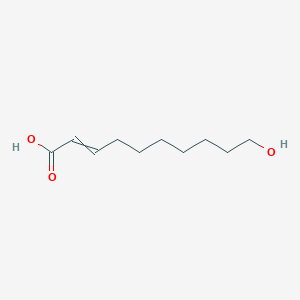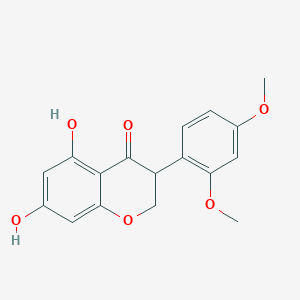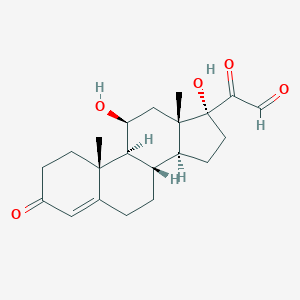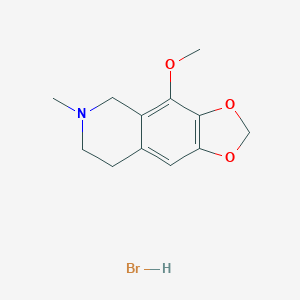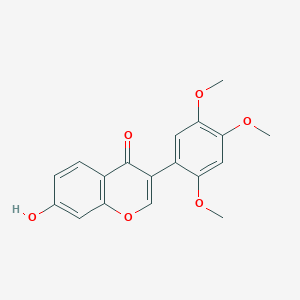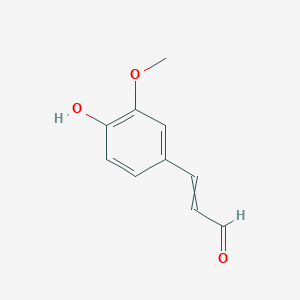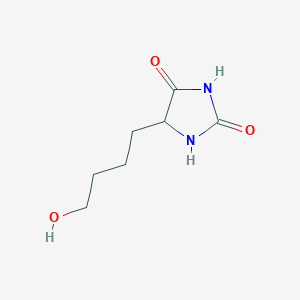
5-(4-Hydroxybutyl)imidazolidine-2,4-dione
描述
5-(4-Hydroxybutyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C7H12N2O3 . It has a molecular weight of 172.18 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-(4-Hydroxybutyl)imidazolidine-2,4-dione is 1S/C7H12N2O3/c10-4-2-1-3-5-6(11)9-7(12)8-5/h10-11H,1-4H2,(H2,8,9,12) . This compound has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds .Physical And Chemical Properties Analysis
5-(4-Hydroxybutyl)imidazolidine-2,4-dione has a density of 1.2±0.1 g/cm3 . Its molar refractivity is 40.9±0.3 cm3, and it has a polar surface area of 78 Å2 . The compound has a molar volume of 141.9±3.0 cm3 and a polarizability of 16.2±0.5 10-24 cm3 . Its surface tension is 42.7±3.0 dyne/cm .科学研究应用
1. Anticonvulsant and Antibacterial Applications
- Summary of Application: Imidazolidine-2,4-dione derivatives have been synthesized and studied for their anticonvulsant and antibacterial properties .
- Methods of Application: The derivatives were synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation (Method A). In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used (Method B) .
- Results: The in-silico molecular docking study results showed that molecules 5c, 7, 9, and 10 among the synthesized compounds with −98.31, −99.23, −98.91, and −107.9 kJ mol −1 glide scores respectively, lead to more binding affinity toward the channel and fitting well in the active pocket, thus, they may be considered as good anticonvulsant agents . The most significant overall score has been obtained for S. aureus (PDB ID: 3ACX) bacteria .
2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones
- Summary of Application: The synthesis of new imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives has been studied .
- Methods of Application: The synthesis involved the reaction of amino acids with C-phenylglycine, phenyl isocyanate and phenyl isothiocyanate .
- Results: Four amino-derivatives IG (1-4) and eight imidazolidinic derivatives, IM (1-8), were obtained in yields of 70–74% .
3. Pharmacological Applications
- Summary of Application: 5-Imidazolinone derivatives have been found to have a wide range of significant pharmacological or biological activities .
- Methods of Application: The pharmaceutical companies frequently perform research and exploit their derivatives for drug discovery .
- Results: 5-Imidazolinone derivatives showed anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory and analgesic activities and also exhibited better in silico and in vitro studies respectively .
4. Anti-Cancer Activity
- Summary of Application: 5-Imidazolinone has been shown in studies to have anti-cancer properties .
- Methods of Application: Some prospective imidazolinones were created as a result of the compounds’ medicinal value .
- Results: In the search for effective anticancer agents, these compounds could be promising anticancer agents with better therapeutic potential for the suppression of tumors .
5. Anti-Inflammatory and Analgesic Activity
- Summary of Application: Certain novel imidazolinone compounds have recently been discovered to have anti-inflammatory and analgesic effects .
- Methods of Application: The pharmaceutical companies frequently perform research and exploit their derivatives for drug discovery .
- Results: The specified data may be beneficial for future contrivance .
6. Herbicidal Activity
- Summary of Application: Some imidazolinone compounds have been found to have herbicidal effects .
- Methods of Application: These compounds are often used in agriculture to control the growth of unwanted plants .
- Results: The use of these compounds has shown to be effective in controlling the growth of certain types of plants .
属性
IUPAC Name |
5-(4-hydroxybutyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c10-4-2-1-3-5-6(11)9-7(12)8-5/h5,10H,1-4H2,(H2,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKDMDCPJJTKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884166 | |
| Record name | 2,4-Imidazolidinedione, 5-(4-hydroxybutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxybutyl)imidazolidine-2,4-dione | |
CAS RN |
5458-06-0 | |
| Record name | 5-(4-Hydroxybutyl)-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5458-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Imidazolidinedione, 5-(4-hydroxybutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5458-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5458-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Imidazolidinedione, 5-(4-hydroxybutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Imidazolidinedione, 5-(4-hydroxybutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



